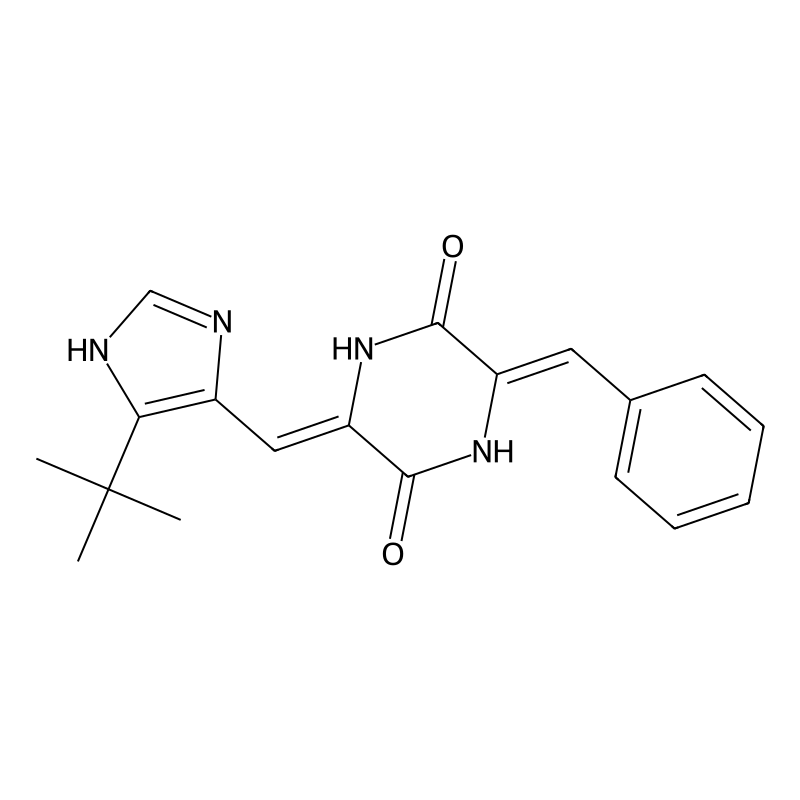

Plinabulin

Content Navigation

Researchers investigating microtubule-mediated immune modulation face inconsistent results when using generic colchicine-site binders lacking GEF-H1 activation. Plinabulin (CAS 714272-27-2) solves this with:

- Unique binding kinetics on β-tubulin distinct from colchicine, activating GEF-H1 for dendritic cell maturation.

- Enables studies of chemo-immunotherapy synergy, overcoming taxane resistance and disrupting tumor vasculature.

- Supplied with batch-specific purity data; reliable global shipping.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Plinabulin (CAS: 714272-27-2) is a synthetic, small-molecule analog of the natural product phenylahistin. It functions as a microtubule-destabilizing agent by binding to a unique site on β-tubulin, near the colchicine-binding domain, thereby inhibiting tubulin polymerization.[1][2][3][4] This primary mechanism of action also induces downstream effects, including disruption of tumor vasculature and, critically, the activation of the GEF-H1 protein.[5][6][7] The release and activation of GEF-H1 lead to the maturation of dendritic cells and subsequent T-cell activation, positioning Plinabulin as a molecule with a distinct immuno-oncology profile in addition to its direct cytotoxic and anti-vascular effects.[6][8][9]

Research Fit

References

- [1] Cimino, P. J., et al. (2019). Plinabulin, an inhibitor of tubulin polymerization, targets KRAS signaling through disruption of endosomal recycling. Experimental and Therapeutic Medicine, 17(3), 2135–2143.

- [2] Tonra, J. R., et al. (2020). Plinabulin ameliorates neutropenia induced by multiple chemotherapies through a mechanism distinct from G-CSF therapies. Cancer Chemotherapy and Pharmacology, 85(2), 461–468.

- [3] Kumar, S. K., et al. (2011). A novel vascular disrupting agent plinabulin triggers JNK-mediated apoptosis and inhibits angiogenesis in multiple myeloma cells. Blood, 117(21), 5695–5704.

- [4] BeyondSpring Inc. (2026, April 22). BeyondSpring Reports Compelling New Data: Plinabulin Advances Both the Anticancer Efficacy and Safety of ADC Drugs. BioSpace.

- [5] BeyondSpring Inc. (2025, July 7). BeyondSpring Publishes Human Clinical Study in Med (Cell Press) Showing Plinabulin-Driven Dendritic Cell Maturation and Tumor Response After Prior Checkpoint Inhibitor Failure. FirstWord Pharma.

- [6] Natoli, M., et al. (2021). Plinabulin, a Distinct Microtubule-Targeting Chemotherapy, Promotes M1-Like Macrophage Polarization and Anti-tumor Immunity. Frontiers in Oncology, 11, 644608.

- [7] Mohanlal, R. (2018). Plinabulin: a novel immuno-oncology agent for the treatment of chemotherapy-induced neutropenia and advanced NSCLC. touchONCOLOGY.

- [8] LIV Hospital. (2026, March 31). Plinabulin. Liv Hospital.

- [9] OncLive. (2021, July 19). Unique Mechanism of Action Positions Plinabulin as a Preventive and Active Therapy in Breast Cancer, NSCLC.

Direct substitution of Plinabulin with other colchicine-site binders (e.g., colchicine, combretastatin A-4) or functionally related taxanes is unsuitable for achieving comparable outcomes. Plinabulin's binding kinetics and its interaction with a distinct pocket on β-tubulin differ from classical agents like colchicine.[1][10] This structural distinction is critical, as it underlies the compound's unique downstream signaling, most notably the activation of the GEF-H1 pathway, which induces dendritic cell maturation and T-cell activation.[11][12] This immunomodulatory function is not a prominent feature of other microtubule-targeting agents, making Plinabulin a specific tool for studies where immune system engagement is a desired variable.[13] Consequently, substituting Plinabulin would compromise reproducibility in immuno-oncology research and in models investigating its specific vascular-disrupting or neutropenia-mitigating effects.[8]

Substitution Risk

References

- [1] La Sala, G., et al. (2019). Structure, Thermodynamics, and Kinetics of Plinabulin Binding to Two Tubulin Isotypes. Chem, 5(11), 2969–2986.

- [2] Natoli, M., et al. (2021). Plinabulin, a Distinct Microtubule-Targeting Chemotherapy, Promotes M1-Like Macrophage Polarization and Anti-tumor Immunity. Frontiers in Oncology, 11, 644608.

- [3] BeyondSpring Inc. (2026, April 22). BeyondSpring Reports Compelling New Data: Plinabulin Advances Both the Anticancer Efficacy and Safety of ADC Drugs. BioSpace.

- [4] Kashyap, A. S., et al. (2019). GEF-H1 Signaling upon Microtubule Destabilization Is Required for Dendritic Cell Activation and Specific Anti-tumor Responses. Cell Reports, 28(13), 3367-3380.e8.

- [5] OncLive. (2021, July 19). Unique Mechanism of Action Positions Plinabulin as a Preventive and Active Therapy in Breast Cancer, NSCLC.

- [6] Tonra, J. R., et al. (2020). Plinabulin ameliorates neutropenia induced by multiple chemotherapies through a mechanism distinct from G-CSF therapies. Cancer Chemotherapy and Pharmacology, 85(2), 461–468.

Tubulin Polymerization Inhibition vs. Colchicine

In a cell-free biochemical assay measuring the formation of microtubules, Plinabulin demonstrated significantly higher potency in inhibiting tubulin polymerization compared to the classic colchicine-site binding agent, colchicine.[1][10] The half-maximal inhibitory concentration (IC50) for Plinabulin was 2.4 µM, whereas the IC50 for colchicine was 7.6 µM under identical conditions.[1][10]

| Evidence Dimension | IC50 of Tubulin Polymerization Inhibition |

| Target Compound Data | 2.4 µM (Plinabulin) |

| Comparator Or Baseline | 7.6 µM (Colchicine) |

| Quantified Difference | 3.17-fold more potent than Colchicine |

| Conditions | Cell-free microtubule protein polymerization assay, measured by turbidity. |

This demonstrates superior biochemical potency at the primary molecular target, allowing for the use of lower concentrations to achieve microtubule disruption compared to the benchmark compound, colchicine.

GEF-H1-Mediated Immune Activation vs. Taxanes

Plinabulin's mechanism is differentiated from taxanes (e.g., docetaxel) and other microtubule agents by its ability to release and activate the guanine nucleotide exchange factor H1 (GEF-H1).[1][10] This event initiates a signaling cascade that leads to dendritic cell (DC) maturation and subsequent T-cell activation.[11][12] This immunomodulatory effect provides a distinct biological activity; for example, in preclinical models, Plinabulin treatment enhanced the CD8+ T cell to regulatory T cell (Treg) ratio, indicating a shift towards a pro-inflammatory, anti-tumor microenvironment.[13] This mechanism is not activated by microtubule stabilizers like docetaxel.[10]

| Evidence Dimension | Mechanism of Immune Activation |

| Target Compound Data | Releases and activates GEF-H1, leading to dendritic cell maturation and T-cell activation. |

| Comparator Or Baseline | Taxanes (e.g., Docetaxel) stabilize microtubules without this specific GEF-H1-mediated immune pathway activation. |

| Quantified Difference | Qualitatively distinct biological pathway activation. |

| Conditions | In vitro and in vivo preclinical immuno-oncology models. |

For researchers in immuno-oncology, Plinabulin offers a specific tool to couple microtubule disruption with a defined immune activation pathway, a capability not available with traditional taxanes.

Vascular Disruption Activity vs. In-Class VDAs

Plinabulin demonstrates potent vascular-disrupting activity by targeting endothelial cells. In a comparative in-vitro study using human umbilical vein endothelial cells (HUVECs), Plinabulin showed superior or equivalent activity in reducing microtubule content and increasing monolayer permeability when compared directly to other tubulin-depolymerizing VDAs, including colchicine, vincristine, and combretastatin.[10] This effect translates to in-vivo models, where Plinabulin induces a time and dose-dependent decrease in tumor perfusion.[1]

| Evidence Dimension | In-vitro vascular disruption activity |

| Target Compound Data | Reduces microtubule content in HUVECs at concentrations as low as 10 nmol/l. |

| Comparator Or Baseline | Demonstrated superior or equivalent activity vs. colchicine, vincristine, and combretastatin. |

| Quantified Difference | Not explicitly quantified in the text, but described as 'superior or equivalent'. |

| Conditions | In-vitro assay on proliferating human umbilical vein endothelial cells (HUVECs). |

This positions Plinabulin as a potent VDA, making it a relevant choice for preclinical studies focused on disrupting established tumor blood supply, with evidence of high potency relative to other established agents in its class.

Defined Solubility and Formulation Profile

Plinabulin has a defined solubility profile suitable for preclinical and laboratory use. It is soluble in DMSO at concentrations up to 50 mg/mL (148.64 mM).[10] This contrasts with the known poor water solubility of parent compounds like combretastatin A4, which often require conversion to phosphate prodrugs (e.g., CA-4P) or advanced formulations to improve their handling and administration characteristics in aqueous media.[1][11] While Plinabulin itself has poor water solubility, its high solubility in a common laboratory solvent like DMSO provides a clear and reproducible starting point for creating stock solutions for in-vitro and in-vivo formulation.[10][12]

| Evidence Dimension | Solubility in DMSO |

| Target Compound Data | 50 mg/mL in DMSO. |

| Comparator Or Baseline | Parent combretastatins are known for poor water solubility, requiring derivatization or complex formulations for use. |

| Quantified Difference | High, well-characterized solubility in a standard laboratory solvent. |

| Conditions | Standard laboratory conditions. |

A well-defined solubility in a standard solvent like DMSO simplifies stock solution preparation, ensuring consistency and reproducibility for in-vitro screening and facilitating straightforward formulation development for in-vivo studies.

Immuno-Oncology Combination Studies

Plinabulin is the indicated choice for preclinical studies investigating synergistic effects between microtubule destabilization and immunotherapy. Its unique ability to activate dendritic cells via the GEF-H1 pathway provides a specific, testable mechanism for enhancing anti-tumor immune responses when combined with checkpoint inhibitors (e.g., anti-PD-1) or other immunomodulators.[1][10]

Taxane Resistance Models

Due to its binding to the colchicine site, Plinabulin is a logical tool for investigating cancer models that have developed resistance to taxane-based drugs (e.g., paclitaxel, docetaxel), which bind to a different site on tubulin.[11] Its use allows researchers to specifically probe non-taxane site microtubule disruption as a strategy to overcome resistance.

Tumor Vasculature Disruption Studies

With demonstrated high potency against endothelial cells, Plinabulin is a suitable agent for in-vivo models focused on the acute disruption of established tumor blood vessels.[12] Its performance relative to other VDAs makes it a strong candidate for benchmarking or investigating novel anti-vascular therapeutic strategies.

CIN Mitigation Studies

Plinabulin has a well-documented, non-G-CSF-based mechanism for mitigating CIN.[8][13] This makes it a critical research tool for studying the underlying biology of CIN and for evaluating novel combination chemotherapy regimens where preserving neutrophil counts through a distinct mechanism is a key experimental goal.

Application Fit Matrix

References

- [1] BeyondSpring Inc. (2026, April 22). BeyondSpring presents preclinical data on Plinabulin ADC combinations. StreetInsider.com.

- [2] Kashyap, A. S., et al. (2019). GEF-H1 Signaling upon Microtubule Destabilization Is Required for Dendritic Cell Activation and Specific Anti-tumor Responses. Cell Reports, 28(13), 3367-3380.e8.

- [3] Cimino, P. J., et al. (2019). Plinabulin, an inhibitor of tubulin polymerization, targets KRAS signaling through disruption of endosomal recycling. Experimental and Therapeutic Medicine, 17(3), 2135–2143.

- [4] Tozer, G. M., et al. (2012). Vascular effects of plinabulin (NPI-2358) and the influence on tumour response when given alone or combined with radiation. International Journal of Radiation Biology, 88(5), 406-415.

- [5] Tonra, J. R., et al. (2020). Plinabulin ameliorates neutropenia induced by multiple chemotherapies through a mechanism distinct from G-CSF therapies. Cancer Chemotherapy and Pharmacology, 85(2), 461–468.

- [6] Blayney, D. W., et al. (2021). Prevention of chemotherapy-induced neutropenia (CIN) with plinabulin (Plin) vs placebo (Plac) in patients (pts) with non-small cell lung cancer (NSCLC) treated with docetaxel (Doc): A pooled analysis from 3 randomized trials. Journal of Clinical Oncology, 39(15_suppl), e21526-e21526.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Pharmacology

Mechanism of Action

Other CAS

Wikipedia

2. Plinabulin also exerts an early-onset of action in CIN prevention in week 1 after chemotherapy by boosting the number of hematopoietic stem/progenitor cells (HSPCs) (Tonra Cancer Cgemother Pharmacol 2020).

3. "Assessment of Docetaxel + Plinabulin Compared to Docetaxel + Placebo in Patients With Advanced NSCLC With at Least One Measurable Lung Lesion (DUBLIN-3)".

4. Heist, R.S.; Aren, O.R.; Mita, A.C.; Polikoff, J.; Bazhenova, L.; Lloyd, G.K.; Mikrut, W.; Reich, W.; Spear, M.A.; Huang, L. (2014). Randomized Phase 2 Trial of Plinabulin (NPI-2358) Plus Docetaxel in Patients with Advanced Non-Small Lung Cancer (NSCLC). J Clin Oncol 32:5s (abstr 8054). {{cite conference}}: |format= requires |url= (help)

5. "Nivolumab and Plinabulin in Treating Patients With Stage IIIB-IV, Recurrent, or Metastatic Non-small Cell Lung Cancer".

6. Nivolumab in Combination With Plinabulin in Patients With Metastatic Non-Small Cell Lung Cancer (NSCLC).

7. Lloyd, G.K.; Du, L.; Lee, G.; Dalsing-Hernandez, J.; Kotlarczyk, K.; Gonzalez, K.; Nawrocki, S.; Carew, J.; Huang, L. (October 5–9, 2015). Activity of Plinabulin in Tumor Models with Kras Mutations. Proceedings of the International Conference on Molecular Targets and Cancer Therapeutics (Philadelphia (PA) AACR 2015 Abstract nr. 184). Boston MA. {{cite conference}}: |format= requires |url= (help)

8. Lloyd, G.K.; Muller, Ph.; Kashyap, A.; Zippelius, A.; Huang, L. (January 7–9, 2016). Plinabulin: Evidence for an Immune Mediated Mechanism of Action. Proceedings of the Meeting on the Function of Tumor Microenvironment in Cancer Progression (Philadelphia (PA) AACR 2016 Abstract nr A07). San Diego CA. {{cite conference}}: |format= requires |url= (help)

9. Singh, A.V.; Bandi, M.; Raje, N.; Richardson, P.; Palladino, M.A.; Chauhan, D.; Anderson, K. (2011). "A Novel Vascular Disrupting Agent Plinabulin Triggers JNK-Mediated Apoptosis and Inhibits Angiogenesis in Multiple Myeloma Cells". Blood. 117 (21): 5692–5700. doi:10.1182/blood-2010-12-323857. PMC 3110026. PMID 21454451.

Explore Compound Types